molecular formula C12H9ClO2S2 B2421736 3-[(4-Chlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid CAS No. 251097-04-8

3-[(4-Chlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid

Cat. No. B2421736
CAS RN: 251097-04-8
M. Wt: 284.77
InChI Key: XPAOYGCCEDPYFE-UHFFFAOYSA-N
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Description

“3-[(4-Chlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid” is a chemical compound with the molecular formula C12H9ClO2S2 and a molecular weight of 284.78 . It is a specialty product for proteomics research .


Molecular Structure Analysis

The molecular structure of “3-[(4-Chlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid” consists of a thiophene ring attached to a carboxylic acid group and a sulfanyl group linked to a 4-chlorobenzyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[(4-Chlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid” include a molecular weight of 284.78 and a molecular formula of C12H9ClO2S2 . Further details about its physical and chemical properties are not available in the search results.

Scientific Research Applications

1. Synthesis and Cytotoxic Activity

  • Synthesis and Structural Analysis : A study by Stolarczyk et al. (2018) discusses the synthesis of novel derivatives from a similar compound, focusing on structural characterizations such as NMR, IR, mass spectroscopy, and single-crystal X-ray diffraction. This research indicates the utility of such compounds in detailed structural analysis.
  • Cytotoxicity Evaluation : The same study evaluates the cytotoxicity of these compounds against various human cell lines, offering insights into their potential biomedical applications, particularly in cancer research (Stolarczyk et al., 2018).

2. Catalyst in Chemical Reactions

  • Catalyst in Formylation and Acetylation : Niknam and Saberi (2009) report the use of a related sulfuric acid ester as a catalyst for the formylation and acetylation of alcohols under mild conditions. This demonstrates the role of such compounds in facilitating chemical reactions (Niknam & Saberi, 2009).

3. Role in Organic Synthesis

  • Synthesis of Amino Acids : Clerici, Gelmi, and Pocar (1999) describe using sulfanyl-substituted compounds in the synthesis of aminocyclopropanecarboxylic acid derivatives. This showcases their utility in creating novel organic molecules (Clerici et al., 1999).

4. Synthesis of Antimicrobial Compounds

  • Antimicrobial Compound Synthesis : Research by Naganagowda and Petsom (2011) highlights the synthesis of derivatives with potential antimicrobial properties, indicating the role of such compounds in pharmaceutical research (Naganagowda & Petsom, 2011).

5. Applications in Chemiluminescence

  • Chemiluminescence Studies : Watanabe et al. (2010) explore the chemiluminescence properties of sulfanyl-substituted dioxetanes, demonstrating the potential of such compounds in chemical luminescence studies (Watanabe et al., 2010).

6. Utilization in Material Science

  • Polyimide Synthesis : Fukuzaki et al. (2010) describe the synthesis of polyimides from thiophene-containing aromatic diamines, indicating applications in material science, particularly in developing materials with specific thermal and optical properties (Fukuzaki et al., 2010).

Mechanism of Action

The mechanism of action of “3-[(4-Chlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid” is not specified in the search results. It’s important to note that the compound is used for proteomics research , suggesting it may interact with proteins in some way.

Safety and Hazards

The compound is intended for research use only and is not intended for diagnostic or therapeutic use . Specific safety and hazard information was not found in the search results.

properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO2S2/c13-9-3-1-8(2-4-9)7-17-10-5-6-16-11(10)12(14)15/h1-6H,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPAOYGCCEDPYFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=C(SC=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Chlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid

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